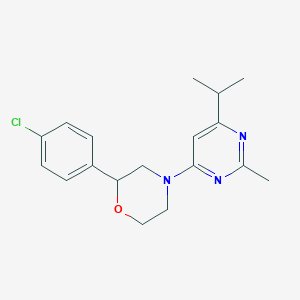
2-(4-chlorophenyl)-4-(6-isopropyl-2-methylpyrimidin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-4-(6-isopropyl-2-methylpyrimidin-4-yl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a morpholine derivative and is commonly referred to as CPIM. CPIM has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of CPIM is not fully understood. However, it has been suggested that CPIM acts as a positive allosteric modulator of the GABA-A receptor. CPIM enhances the binding of GABA to the receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron. This leads to the suppression of neuronal excitability and the reduction of seizure activity.
Biochemical and Physiological Effects
CPIM has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant properties. CPIM has been shown to increase the threshold for seizure activity and reduce the duration and frequency of seizures. CPIM has also been found to reduce anxiety and depression-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
CPIM has several advantages for lab experiments. It exhibits high potency and selectivity for the GABA-A receptor, making it a useful tool for studying the role of GABA-A receptors in various physiological and pathological conditions. CPIM is also relatively easy to synthesize, and its synthesis can be scaled up for commercial purposes. However, CPIM has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vivo experiments. CPIM also has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
CPIM has several potential future directions for research. One direction is to study its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to investigate its potential use as a tool for studying the role of GABA-A receptors in various physiological and pathological conditions. Additionally, future research could focus on developing more potent and selective CPIM analogs with improved pharmacokinetic properties.
Méthodes De Synthèse
CPIM has been synthesized using various methods, including a facile one-pot reaction, Suzuki coupling reaction, and Buchwald-Hartwig amination. The most common method used for the synthesis of CPIM is the one-pot reaction. This method involves the reaction of 4-chlorophenyl isocyanate with 6-isopropyl-2-methyl-4-hydroxypyrimidine in the presence of morpholine and triethylamine. The reaction proceeds smoothly at room temperature, and the yield is high.
Applications De Recherche Scientifique
CPIM has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. CPIM has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant properties. CPIM has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-4-(2-methyl-6-propan-2-ylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O/c1-12(2)16-10-18(21-13(3)20-16)22-8-9-23-17(11-22)14-4-6-15(19)7-5-14/h4-7,10,12,17H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNQZVWYRDDFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOC(C2)C3=CC=C(C=C3)Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5314784.png)
![2-(5-{[5-(3,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5314788.png)
![1-benzyl-N-[2-(cyclopentylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B5314796.png)

![2-ethyl-1-[2-(propylthio)benzoyl]piperidine](/img/structure/B5314826.png)
![methyl 2-(5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5314827.png)

![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5314837.png)

![3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5314855.png)
![8-[(3,5-dimethyl-1-adamantyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5314857.png)
![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5314860.png)

![1-methyl-4-[2-(trifluoromethyl)benzyl]piperazine hydrochloride](/img/structure/B5314873.png)